molecular formula C13H12F2N4O B2549703 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 2309775-76-4

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2549703
CAS No.: 2309775-76-4
M. Wt: 278.263
InChI Key: ABICUGCLLKIFSF-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, and an azetidine ring, a four-membered nitrogen-containing heterocycle. The presence of difluorophenyl groups adds to its chemical complexity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps, starting with the construction of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety. The use of automated systems and real-time monitoring can help maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The difluorophenyl group can be oxidized to form difluorobenzoic acid derivatives.

  • Reduction: : Reduction reactions can be performed on the triazole ring or the azetidine ring.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the triazole or azetidine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often with the aid of a base.

Major Products Formed

  • Oxidation: : Difluorobenzoic acid derivatives.

  • Reduction: : Reduced triazole or azetidine derivatives.

  • Substitution: : Substituted triazole or azetidine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound's biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: : Its unique chemical properties can be utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound can be compared with other triazole and azetidine derivatives to highlight its uniqueness. Similar compounds include:

  • 1,2,4-Triazole derivatives: : These compounds also contain the triazole ring but may have different substituents.

  • Azetidine derivatives: : These compounds feature the azetidine ring and can vary in their substituents and functional groups.

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone .

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4O/c14-11-2-1-10(3-12(11)15)13(20)18-4-9(5-18)6-19-8-16-7-17-19/h1-3,7-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABICUGCLLKIFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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